N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine: is a synthetic compound with the molecular formula C14H13N3O3 and a molecular weight of 271.27 g/mol . It is a derivative of phenylalanine, an essential amino acid, and contains a pyrazine ring, which is known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine typically involves the coupling of L-phenylalanine with a pyrazine derivative. One common method is the use of peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the carboxyl group of L-phenylalanine and the amino group of the pyrazine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the pyrazine ring or the phenylalanine moiety.
Substitution: Substitution reactions can occur on the pyrazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazine ring can lead to the formation of pyrazine N-oxides, while reduction can yield reduced pyrazine derivatives .
Scientific Research Applications
Chemistry: N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme kinetics. Its ability to mimic natural amino acids makes it a valuable tool in understanding protein function .
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is being investigated for its role in modulating enzyme activity and as a potential lead compound for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to modulation of enzyme activity. Additionally, the phenylalanine moiety can interact with hydrophobic pockets in proteins, further influencing their function .
Comparison with Similar Compounds
- N-(2-Pyrazinylcarbonyl)-L-phenylalanine
- N-(2-Pyrazinylcarbonyl)-D-phenylalanine
- N-(2-Pyrazinylcarbonyl)-L-tyrosine
Uniqueness: N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine is unique due to its dual phenylalanine moieties, which enhance its ability to interact with a wide range of biological targets. This makes it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C23H22N4O4 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H22N4O4/c28-21(27-19(23(30)31)14-17-9-5-2-6-10-17)18(13-16-7-3-1-4-8-16)26-22(29)20-15-24-11-12-25-20/h1-12,15,18-19H,13-14H2,(H,26,29)(H,27,28)(H,30,31)/t18-,19-/m0/s1 |
InChI Key |
URTCYOVFKVRVPH-OALUTQOASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)C3=NC=CN=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.